Cichoriin

Catalog No.
S594098
CAS No.
531-58-8
M.F
C15H16O9
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cichoriin

CAS Number

531-58-8

Product Name

Cichoriin

IUPAC Name

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1

InChI Key

WNBCMONIPIJTSB-TVKJYDDYSA-N

SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

cichoriin

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Anti-obesity effects:

  • Studies in rats on a high-fat diet (HFD) have shown that Cichoriin treatment significantly reduced body weight gain, fat accumulation, and improved blood lipid profile compared to the control group [].
  • This suggests Cichoriin's potential to inhibit fat storage and improve lipid metabolism, offering a potential strategy for weight management.

Mitigating oxidative stress:

  • HFD can induce oxidative stress, a cellular imbalance linked to various health issues, including obesity. Research suggests Cichoriin's antioxidant properties help combat this by restoring the balance between free radicals and antioxidants in the body [].
  • This ability to reduce oxidative stress may contribute to Cichoriin's overall beneficial effects on obesity and related complications.

Improving metabolic function:

  • Cichoriin treatment in HFD rats has shown positive effects on liver and kidney function, indicating its potential to protect these vital organs from the detrimental effects of obesity [].
  • Additionally, studies suggest Cichoriin may upregulate the expression of PPAR-γ, a key regulator of fat metabolism, potentially promoting healthy metabolic function [].

Preliminary findings and future directions:

  • While the research on Cichoriin's application in obesity management is promising, it is crucial to note that these studies are primarily pre-clinical.
  • Further research, including clinical trials, is needed to evaluate its safety and efficacy in humans before it can be considered a viable therapeutic option.

Cichoriin, chemically known as 6-hydroxy-7-O-glucosylcoumarin, is a biocoumarin derived from the chicory plant (Cichorium intybus). This compound features a sugar moiety that enhances its solubility and bioavailability while reducing toxicity. Cichoriin is part of a larger family of coumarins, which are known for their diverse biological activities. It has garnered attention for its potential therapeutic effects, particularly in the context of metabolic disorders and oxidative stress mitigation .

  • Studies suggest Cichoriin may have antiviral properties. Research indicates it might inhibit the replication of certain viruses, including SARS-CoV-2 (the virus that causes COVID-19). However, the exact mechanism of action needs further investigation.
  • There is limited data available on the safety and hazards of Cichoriin. As with any unfamiliar compound, following safe laboratory practices is essential when handling it.
Typical of coumarins, including glycosylation and hydrolysis. The presence of the glucosyl group allows for enhanced stability and solubility in aqueous environments, facilitating its interaction with biological systems. In enzymatic reactions, cichoriin can be synthesized from aesculetin through glycosylation processes, often involving specific enzymes like glucosyltransferases .

Cichoriin exhibits a range of biological activities:

  • Antioxidant Activity: It mitigates oxidative stress by upregulating antioxidant markers and protecting cells from damage caused by free radicals.
  • Anti-inflammatory Effects: Cichoriin has been shown to reduce inflammation markers in various experimental models.
  • Antimicrobial Properties: The compound demonstrates antibacterial, antifungal, and antiviral activities, making it a candidate for further pharmacological exploration .
  • Metabolic Regulation: Studies indicate that cichoriin may enhance glucose uptake and lipid metabolism by modulating key biomarkers like GLUT4 and AMP-activated protein kinase (AMPK) in diabetic models .

Cichoriin can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as glucosyltransferases to catalyze the reaction between aesculetin and glucose or sucrose.
  • Chemical Synthesis: Traditional organic synthesis methods can also yield cichoriin through multi-step reactions involving coumarins and glycosylating agents.
  • Extraction from Natural Sources: Cichoriin can be isolated from chicory plants using solvent extraction techniques followed by purification processes like chromatography .

Cichoriin has potential applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, cichoriin is being researched for its potential use in treating metabolic disorders like diabetes and obesity.
  • Nutraceuticals: Its health benefits make it suitable for incorporation into dietary supplements aimed at improving metabolic health.
  • Cosmetics: The photoprotective properties of cichoriin suggest its use in skincare products aimed at reducing oxidative damage from UV exposure .

Cichoriin has been studied for its interactions with several biological targets:

  • GLUT4: It shows strong binding affinity to glucose transporter type 4, suggesting a role in glucose metabolism.
  • AMPK: Cichoriin activates AMPK pathways, which are crucial for energy regulation in cells.
  • PI3K: Interaction with phosphoinositide 3-kinase indicates potential pathways involved in cell growth and metabolism regulation .

Several compounds share structural or functional similarities with cichoriin:

Compound NameStructure TypeKey Activities
AesculetinCoumarinAntioxidant, anti-inflammatory
EsculinCoumarin glycosideAntimicrobial, antioxidant
Chlorogenic AcidPhenolic compoundAntioxidant, anti-inflammatory
CoumarinSimple coumarinAnticoagulant, antimicrobial

Uniqueness of Cichoriin

Cichoriin's uniqueness lies in its specific glycosylation pattern that enhances solubility and bioactivity compared to other coumarins. Its ability to interact with multiple metabolic pathways makes it particularly valuable in therapeutic contexts related to obesity and diabetes management .

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

340.07943208 g/mol

Monoisotopic Mass

340.07943208 g/mol

Heavy Atom Count

24

Melting Point

213-214°C

UNII

5T3VO03BTR

Other CAS

531-58-8

Wikipedia

Cichoriin

Dates

Modify: 2023-08-15

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